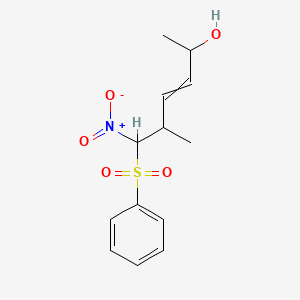
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an undecyloxy benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-(undecyloxy)benzoate typically involves the reaction of 4-isothiocyanatophenol with 4-(undecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution at the isothiocyanate group.
Quinones: Resulting from the oxidation of the phenyl ring.
Amines: Produced through reduction reactions.
Applications De Recherche Scientifique
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanatophenyl 4-(undecyloxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent adducts.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
4-Isothiocyanatophenyl 4-(undecyloxy)benzoate can be compared with other similar compounds, such as:
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates: These compounds have similar structural features but differ in the alkyl chain length and cyclohexyl group, affecting their liquid crystalline properties.
4-(Undecyloxy)benzoic Acid: This compound lacks the isothiocyanate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the isothiocyanate and undecyloxy benzoate moieties, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
137225-51-5 |
|---|---|
Formule moléculaire |
C25H31NO3S |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
(4-isothiocyanatophenyl) 4-undecoxybenzoate |
InChI |
InChI=1S/C25H31NO3S/c1-2-3-4-5-6-7-8-9-10-19-28-23-15-11-21(12-16-23)25(27)29-24-17-13-22(14-18-24)26-20-30/h11-18H,2-10,19H2,1H3 |
Clé InChI |
TUAPKAGWWATTEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




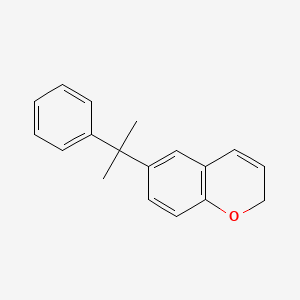
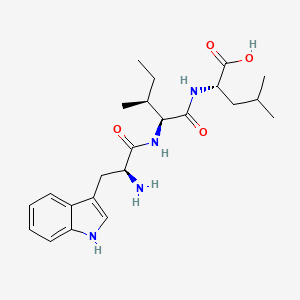


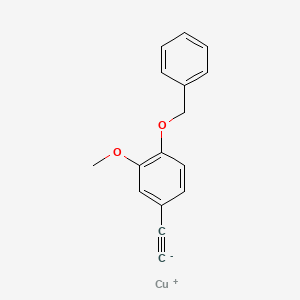
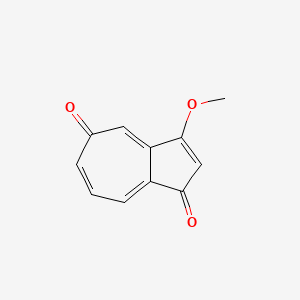
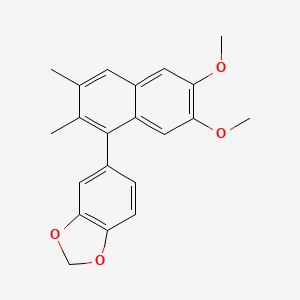
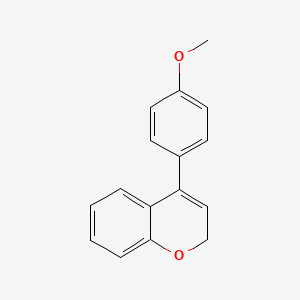
![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)


